molecular formula C12H13N3O2S B4796300 2-(4-morpholinylcarbonyl)thieno[2,3-b]pyridin-3-amine

2-(4-morpholinylcarbonyl)thieno[2,3-b]pyridin-3-amine

Cat. No. B4796300
M. Wt: 263.32 g/mol
InChI Key: TXOWCRAGUXJVBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-morpholinylcarbonyl)thieno[2,3-b]pyridin-3-amine, also known as TH-302, is a hypoxia-activated prodrug that has been extensively studied for its potential use in cancer treatment. This compound is designed to selectively target and kill cancer cells that are located in hypoxic regions of tumors, which are often resistant to conventional therapies.

Mechanism of Action

2-(4-morpholinylcarbonyl)thieno[2,3-b]pyridin-3-amine is a prodrug that is activated in hypoxic conditions, which are commonly found in solid tumors. Under hypoxic conditions, the prodrug undergoes a reduction reaction to release the cytotoxic agent, bromo-isophosphoramide mustard (Br-IPM). Br-IPM then induces DNA damage and cell death in cancer cells.
Biochemical and Physiological Effects:
2-(4-morpholinylcarbonyl)thieno[2,3-b]pyridin-3-amine has been found to selectively target hypoxic regions of tumors, which are often resistant to conventional therapies. It has been shown to induce cell death in a variety of cancer cell lines, including breast, lung, and pancreatic cancer. In addition, 2-(4-morpholinylcarbonyl)thieno[2,3-b]pyridin-3-amine has been found to enhance the efficacy of other cancer therapies, such as radiation and chemotherapy.

Advantages and Limitations for Lab Experiments

One advantage of 2-(4-morpholinylcarbonyl)thieno[2,3-b]pyridin-3-amine is its ability to selectively target hypoxic regions of tumors, which can enhance the efficacy of cancer therapies. However, 2-(4-morpholinylcarbonyl)thieno[2,3-b]pyridin-3-amine has limitations in terms of its stability and toxicity, which can affect its use in lab experiments.

Future Directions

There are several future directions for 2-(4-morpholinylcarbonyl)thieno[2,3-b]pyridin-3-amine research. One area of interest is the development of new hypoxia-activated prodrugs that can target a wider range of hypoxic regions in tumors. Another area of interest is the use of 2-(4-morpholinylcarbonyl)thieno[2,3-b]pyridin-3-amine in combination with other cancer therapies to enhance their efficacy. Finally, there is a need for further clinical trials to evaluate the safety and efficacy of 2-(4-morpholinylcarbonyl)thieno[2,3-b]pyridin-3-amine in cancer patients.

Scientific Research Applications

2-(4-morpholinylcarbonyl)thieno[2,3-b]pyridin-3-amine has been studied extensively in preclinical and clinical settings for its potential use in cancer treatment. It has been shown to selectively target hypoxic regions of tumors and induce cell death through the release of cytotoxic agents. In addition, 2-(4-morpholinylcarbonyl)thieno[2,3-b]pyridin-3-amine has been found to enhance the efficacy of other cancer therapies, such as radiation and chemotherapy.

properties

IUPAC Name

(3-aminothieno[2,3-b]pyridin-2-yl)-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2S/c13-9-8-2-1-3-14-11(8)18-10(9)12(16)15-4-6-17-7-5-15/h1-3H,4-7,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXOWCRAGUXJVBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=C(C3=C(S2)N=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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